molecular formula C22H20ClNO4S B11116803 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11116803
M. Wt: 429.9 g/mol
InChI Key: MINCZBLICRYZKG-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound with a molecular formula of C18H18ClNO4S and a molecular weight of 379.865 g/mol . This compound is notable for its unique structure, which includes a thiophene ring, a chlorinated phenoxy group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-chloro-2-methylphenoxyacetic acid methyl ester. This is achieved by reacting 2-methylphenoxyacetic acid with thionyl chloride in the presence of a catalyst . The resulting product is then subjected to further reactions to introduce the thiophene and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H20ClNO4S

Molecular Weight

429.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H20ClNO4S/c1-13-4-6-15(7-5-13)17-12-29-21(20(17)22(26)27-3)24-19(25)11-28-18-9-8-16(23)10-14(18)2/h4-10,12H,11H2,1-3H3,(H,24,25)

InChI Key

MINCZBLICRYZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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